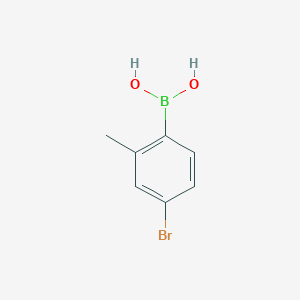

4-Bromo-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

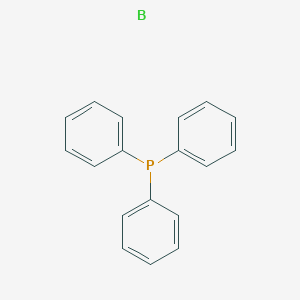

4-Bromo-2-methylphenylboronic acid is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki coupling reactions. These compounds are characterized by their boron center, which can form reversible covalent bonds with hydroxyl groups, making them versatile intermediates in the formation of carbon-carbon bonds.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogenated intermediates, as seen in the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, which was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection, and substitution by the borono group . Similarly, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reaction . These methods highlight the importance of halogenated compounds in the synthesis of boronic acids and their derivatives.

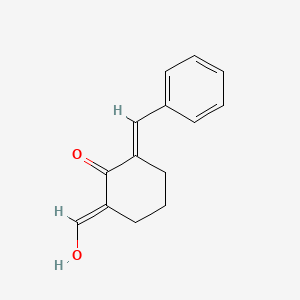

Molecular Structure Analysis

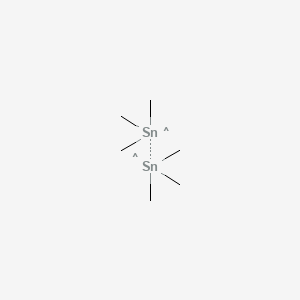

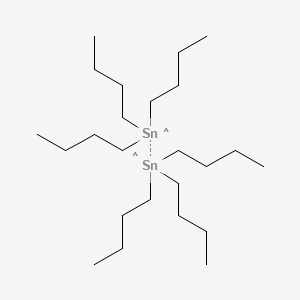

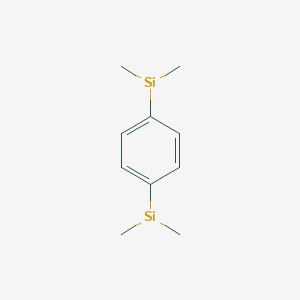

The molecular structure of boronic acids is influenced by their substituents. For instance, ortho-substituted phenylboronic acids, such as ortho-bromophenylboronic acid, form dimers in the solid state, and the interconnection of these dimers can vary depending on the nature of the substituents . The presence of halogen atoms can also influence the molecular interactions and crystal packing, as seen in the case of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the bromo-substituent occupies an equatorial position with respect to the ring .

Chemical Reactions Analysis

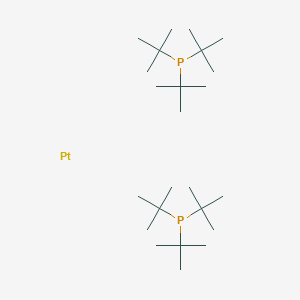

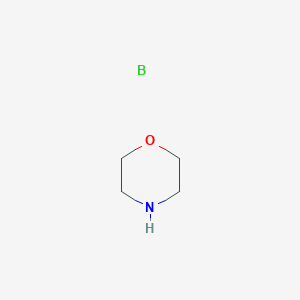

Boronic acids are known for their role in various chemical reactions. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in the reaction's efficiency . Additionally, 2-bromophenylboronic acids have been involved in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones, showcasing the reactivity of the C-Br bond adjacent to the boronic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. For example, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine and N-heterocyclic carbenes or acetylacetonate exhibit luminescent properties, which can be tuned by the nature of the substituents . The halodeboronation of aryl boronic acids to form aryl bromides and chlorides further demonstrates the susceptibility of boronic acids to nucleophilic attack and their potential for transformation into various functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

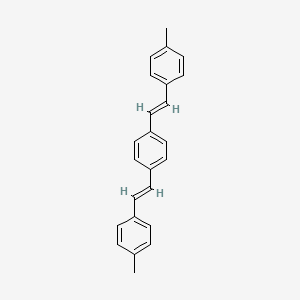

4-Bromo-2-methylphenylboronic acid serves as a critical intermediate in the synthesis of complex organic molecules. For instance, it is utilized in the Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. This reaction allows for the creation of diverse biaryls and heteroaryl compounds, which are essential in the pharmaceutical industry for drug development and in material science for creating new materials. A practical synthesis route that involves 4-Bromo-2-methylphenylboronic acid can lead to the efficient production of valuable organic compounds, highlighting its significance in synthetic organic chemistry (Qiu et al., 2009).

Material Science Applications

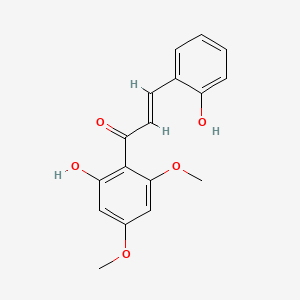

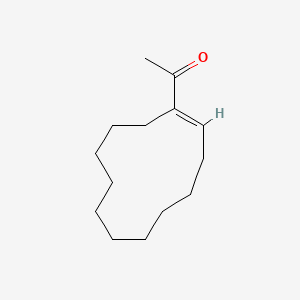

In material science, 4-Bromo-2-methylphenylboronic acid is used to synthesize novel materials with potential applications in electronics and photovoltaics. Its ability to participate in cross-coupling reactions makes it a versatile building block for developing organic semiconductors, polymers, and other functional materials. These materials are researched for their unique electronic properties, including charge transport, light-emitting capabilities, and as components in organic light-emitting diodes (OLEDs) and solar cells. The compound's role in the synthesis of chromophore-containing polymers, for instance, underscores its value in creating materials with tailored light emission properties, contributing to advances in display technology and energy-efficient lighting (Neilson et al., 2007).

Pharmacological Synthesis

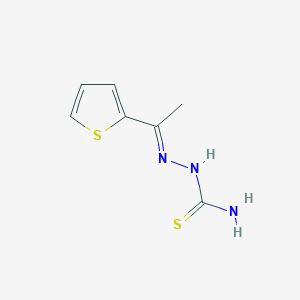

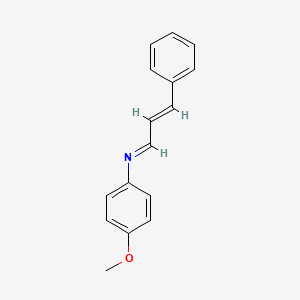

While explicitly avoiding discussion on drug use, dosage, and side effects, it's important to note that 4-Bromo-2-methylphenylboronic acid finds applications in the synthesis of compounds with potential pharmacological activities. Through Suzuki cross-coupling reactions, it aids in the production of various derivatives that are subjects of pharmacological studies, aiming to explore their potential therapeutic effects. The synthesized compounds, for instance, could be evaluated for activities such as biofilm inhibition, haemolytic, and anti-thrombolytic properties, providing a basis for further drug discovery and development efforts (Ikram et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUDVVISBTSHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431184 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenylboronic acid | |

CAS RN |

221006-71-9 |

Source

|

| Record name | 4-BROMO-2-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.